REACTION_CXSMILES
|
CCO[CH2:4][CH3:5].[ClH:6].[NH2:7][C:8]1[CH:9]=[C:10]([CH2:15][C:16]([OH:18])=[O:17])[CH:11]=[CH:12][C:13]=1[OH:14]>CO>[Cl:6][C:8]1[CH:9]=[CH:10][C:4]([C:5]2[O:14][C:13]3[CH:12]=[CH:11][C:10]([CH2:15][C:16]([OH:18])=[O:17])=[CH:9][C:8]=3[N:7]=2)=[CH:12][CH:13]=1 |f:0.1|
|
Name
|
ether hydrochloride
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
CCOCC.Cl
|
Name
|
|
Quantity
|
12.53 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1O)CC(=O)O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the white solid product was removed by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C=1OC2=C(N1)C=C(C=C2)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |